Allyl isovalerate
Overview
Description
Allyl Isovalerate is a colorless liquid primarily used as a flavoring agent and in cosmetics, lotions, perfumes, and certain food products . It has an overripe fruit odor and an apple taste . It is also known by other names such as Butanoic acid, 3-methyl-, 2-propenyl ester; Isovaleric acid, allyl ester; Butyric acid, 3-methyl-, allyl ester .
Synthesis Analysis
This compound is metabolized to isovaleric acid, which can conjugate with glycine, and allyl alcohol . The hydrolysis of this compound by liver homogenates in vitro proceeds at a slower rate than allyl esters of straight chain acids .Molecular Structure Analysis
The molecular formula of this compound is C8H14O2 and it has a molecular weight of 142.1956 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3 .Chemical Reactions Analysis
This compound may react vigorously with strong oxidizing agents. It can react exothermically with reducing agents (such as alkali metals and hydrides) to release gaseous hydrogen. It may also react exothermically with both acids and bases .Physical and Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It is insoluble in water . It is combustible and has a molecular weight of 142.1956 .Scientific Research Applications
1. Fragrance and Flavoring Agent
Allyl isovalerate has been used as a synthetic fragrance and flavoring ingredient since the 1950s. It can be found in various products such as soaps, detergents, creams, perfumes, and a range of food items including nonalcoholic beverages, ice cream, candy, baked goods, and gelatins. Approved by the U.S. Food and Drug Administration for use in foods, it is a colorless liquid with an apple-like odor and taste (National Toxicology Program Technical Report Series, 1983).
2. Carcinogenicity Studies
Carcinogenesis studies of this compound have been conducted to determine its potential health impacts. These studies, involving administration in corn oil gavage to rats and mice, showed that this compound can cause increased incidences of hematopoietic system neoplasms in certain conditions, indicating its potential adverse effects on the hematopoietic system (National Toxicology Program Technical Report Series, 1983).
3. Hematopoietic and Immunologic Effects
Studies on the effects of this compound on the hematopoietic and immunologic systems in rodents revealed that exposure to the chemical had no significant effect on hematology or bone marrow cellularity in mice or rats. However, high doses were found to be toxic to rats, causing reduced weight gain and hepatotoxicity. These studies suggest that while this compound may have some myelotoxic effects, they are minimal and unlikely to alter host resistance (Fundamental and Applied Toxicology, 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMAGVUCNZNWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039233 | |
Record name | Allyl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992), Colorless to pale yellow liquid with an odor of overripe fruit; [CAMEO], Colourless to pale yellow liquid with a fruity apple/cherry odour | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isovalerate | |
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Record name | Allyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
306.1 °F at 729 mmHg (NTP, 1992), 89-90 °C, 161.00 °C. @ 760.00 mm Hg | |
Record name | ALLYL ISOVALERATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL ISOVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Propenyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038036 | |
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Flash Point |
103.5 °F (NTP, 1992), 40 °C | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isovalerate | |
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Solubility |
less than 0.1 mg/mL at 61.7 °F (NTP, 1992), Insoluble in water and miscible with perfume and flavour materials, 1ml in 1ml 95% ethanol (in ethanol) | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.882 at 75 °F (NTP, 1992) - Less dense than water; will float, 0.879-0.884 | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
13 mmHg at 71.6 °F ; 16.8 mmHg at 86.0 °F (NTP, 1992), 13.0 [mmHg] | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isovalerate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3573 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
LIQUID | |
CAS No. |
2835-39-4 | |
Record name | ALLYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19735 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isovalerate | |
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Record name | Allyl isovalerate | |
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Record name | ALLYL ISOVALERATE | |
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Record name | Butanoic acid, 3-methyl-, 2-propen-1-yl ester | |
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Record name | Allyl isovalerate | |
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Record name | Allyl isovalerate | |
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Record name | ALLYL ISOVALERATE | |
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Record name | ALLYL ISOVALERATE | |
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Record name | 2-Propenyl 3-methylbutanoate | |
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Retrosynthesis Analysis
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